N-(isoxazol-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
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Overview
Description
N-(isoxazol-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound featuring an isoxazole ring, a dihydrobenzo[b][1,4]dioxine moiety, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(isoxazol-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide typically involves multiple steps:
Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkenes or alkynes.
Construction of the Dihydrobenzo[b][1,4]dioxine Moiety: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cycloaddition and cyclization steps, and the employment of automated systems for the sulfonamide formation to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(isoxazol-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide can undergo various types of chemical reactions:
Reduction: The compound can be reduced to form amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Isoxazole N-oxides.
Reduction: Amines.
Substitution: N-substituted sulfonamides.
Scientific Research Applications
N-(isoxazol-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its unique structural features.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: It is explored for use in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of N-(isoxazol-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.
Pathways Involved: The compound affects pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds like 3,5-dimethylisoxazole and 4-phenylisoxazole share the isoxazole ring but differ in their substituents.
Sulfonamide Derivatives: Compounds such as sulfanilamide and sulfamethoxazole contain the sulfonamide group but lack the isoxazole and dihydrobenzo[b][1,4]dioxine moieties.
Uniqueness
N-(isoxazol-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is unique due to its combination of an isoxazole ring, a dihydrobenzo[b][1,4]dioxine moiety, and a sulfonamide group, which imparts distinct chemical reactivity and biological activity .
Biological Activity
N-(isoxazol-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves several key steps:
- Formation of the Isoxazole Ring : This is achieved through a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkenes or alkynes.
- Construction of the Dihydrobenzo[b][1,4]dioxine Moiety : Cyclization of appropriate precursors under acidic or basic conditions.
- Sulfonamide Formation : Involves the reaction of sulfonyl chlorides with amines.
These steps ensure the production of a compound with specific structural features that contribute to its biological activity.
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit notable antimicrobial properties. A study highlighted that compounds containing the 1,4-benzodioxane and isoxazole moieties demonstrated significant antibacterial activity against various bacterial strains. The structure-activity relationship suggests that modifications to these moieties can enhance efficacy .
Anticancer Activity
Several studies have explored the anticancer potential of this compound. For instance, a study showed that derivatives significantly reduced the viability of cancer cell lines such as HT-29 and MDA-MB-231 under hypoxic conditions. The compound's ability to reverse tumor microenvironment acidification was also noted, indicating its potential as a therapeutic agent in oncology .
The following table summarizes the anticancer activity observed in different studies:
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
16a | MG-63 | 24 | Inhibition of CA IX |
16b | MDA-MB-231 | 18 | Inhibition of cell migration |
16e | HT-29 | 15 | Reversal of tumor microenvironment |
Enzyme Inhibition
The compound has been investigated for its enzyme inhibition properties. It acts as an inhibitor for carbonic anhydrases (CA IX and CA XII), which are implicated in tumor progression and metastasis. The inhibitory activity was assessed using hydrolysis monitoring methods, showing that this compound derivatives exhibit competitive inhibition against these enzymes .
The mechanisms underlying the biological activities of this compound involve:
- Enzyme Inhibition : Binding to active sites on enzymes such as carbonic anhydrases inhibits their function.
- Receptor Interaction : Modulation of signaling pathways through receptor binding impacts cellular processes like proliferation and apoptosis.
These interactions suggest a multifaceted approach to its therapeutic applications .
Case Studies
Several case studies have been conducted to evaluate the biological effects of this compound:
- Antibacterial Efficacy : A study reported that specific derivatives showed effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with IC50 values ranging from 17.7 µM to 58.8 µM .
- Anticancer Properties : Research on various derivatives indicated a concentration-dependent inhibition of cancer cell growth across multiple cell lines. For example, derivative 16b exhibited superior activity compared to standard treatments like acetazolamide (AZM) in inhibiting MG-63 cells .
Properties
IUPAC Name |
N-(1,2-oxazol-4-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O5S/c14-19(15,13-8-6-12-18-7-8)9-1-2-10-11(5-9)17-4-3-16-10/h1-2,5-7,13H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWWRTMNCVIWIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CON=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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